molecular formula C7H3NO B15307958 5-Ethynylfuran-2-carbonitrile

5-Ethynylfuran-2-carbonitrile

Cat. No.: B15307958
M. Wt: 117.10 g/mol
InChI Key: NJHMBJZOYZUPSB-UHFFFAOYSA-N
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Description

5-Ethynylfuran-2-carbonitrile is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylfuran-2-carbonitrile typically involves the reaction of furan derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, where a furan derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other ethynylation techniques. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylfuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the furan ring.

Scientific Research Applications

5-Ethynylfuran-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethynylfuran-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

    Furan-2-carbonitrile: Lacks the ethynyl group, resulting in different reactivity and applications.

    5-Methylfuran-2-carbonitrile:

Uniqueness: 5-Ethynylfuran-2-carbonitrile is unique due to the presence of both ethynyl and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H3NO

Molecular Weight

117.10 g/mol

IUPAC Name

5-ethynylfuran-2-carbonitrile

InChI

InChI=1S/C7H3NO/c1-2-6-3-4-7(5-8)9-6/h1,3-4H

InChI Key

NJHMBJZOYZUPSB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(O1)C#N

Origin of Product

United States

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